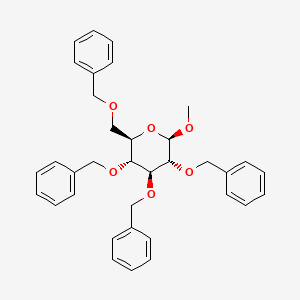

beta-d-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-

描述

Methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-β-D-glucopyranoside is a fully benzylated glucopyranoside derivative where the hydroxyl groups at positions 2, 3, 4, and 6 of the glucose ring are substituted with benzyl (phenylmethyl) groups, and the anomeric position is occupied by a methyl group in the β-configuration. This compound is primarily utilized as a protected intermediate in carbohydrate synthesis, enabling selective deprotection for further functionalization . Its robust benzyl ether protections confer stability under acidic and basic conditions, making it valuable for multi-step synthetic pathways .

属性

分子式 |

C35H38O6 |

|---|---|

分子量 |

554.7 g/mol |

IUPAC 名称 |

(2R,3R,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |

InChI |

InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34-,35-/m1/s1 |

InChI 键 |

IXEBJCKOMVGYKP-CKQPALCZSA-N |

手性 SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

规范 SMILES |

COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

产品来源 |

United States |

准备方法

Synthetic Route Summary

The synthesis typically follows three main steps:

Detailed Synthetic Procedure

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1. Protection of Hydroxyl Groups | Benzylation of glucose hydroxyls | Benzyl chloride (BnCl), strong base (e.g., sodium hydride NaH or sodium hydroxide NaOH), solvent such as DMF or THF, anhydrous conditions | Benzyl chloride reacts with free hydroxyl groups to form benzyl ethers, yielding tetra-O-benzyl glucose derivatives. Strict anhydrous conditions prevent side reactions. |

| 2. Glycosylation | Formation of methyl glycoside | Methanol (MeOH), acid catalyst (e.g., hydrochloric acid HCl), controlled temperature (0°C to room temperature) | Acid-catalyzed reaction converts the anomeric hydroxyl to a methyl glycoside, favoring β-anomer formation. |

| 3. Purification and Optional Deprotection | Chromatography, crystallization | Column chromatography using hexane/ethyl acetate gradients; crystallization from suitable solvents | Purification ensures removal of unreacted starting materials and side products. Optional hydrogenolysis can remove benzyl groups if needed. |

Industrial Scale Considerations

- Reactor Types: Batch or continuous flow reactors are employed for scalability.

- Purification: Techniques such as crystallization and chromatography are optimized to maximize yield and purity.

- Quality Control: Analytical methods including NMR, mass spectrometry, and TLC are used to confirm product identity and purity.

Analytical Characterization and Research Findings

Spectroscopic Validation

- NMR Spectroscopy:

- Anomeric proton appears as a doublet at δ 4.3–4.5 ppm (J = 7–8 Hz), consistent with β-configuration.

- Benzyl methylene protons resonate around δ 4.5–4.7 ppm as multiplets.

- Aromatic protons of benzyl groups appear at δ 7.3–7.4 ppm.

- Mass Spectrometry:

- ESI-MS shows molecular ion peaks corresponding to [M+Na]^+ confirming molecular weight.

- Purity Monitoring:

- TLC with hexane/ethyl acetate (1:1) gives Rf ~0.4 indicating complete benzylation.

Stability and Reactivity

- The tetra-O-benzyl protection imparts high stability under acidic and basic conditions, enabling prolonged glycosylation reactions without decomposition.

- Stability tests under Lewis acid catalysis (e.g., BF3·Et2O) at 0°C to room temperature show no degradation over 24 hours, facilitating iterative oligosaccharide assembly.

Alternative Preparation Approaches and Innovations

Hydrolysis of Octa-O-benzylsaccharose

- A patented method describes the catalytic hydrolysis of octa-O-benzylsucrose with hydrochloric acid in organic solvents (ethanol, isopropanol, acetone, toluene) at 50–60°C for 20–60 minutes to yield 2,3,4,6-tetra-O-benzyl-D-glucopyranose in high purity without chromatography.

- This method offers a cost-effective scale-up route by omitting expensive purification steps and achieving good yields.

Use of Alternative Protecting Groups

- While benzyl groups are standard, other protecting groups such as acetyl or methyl ethers have been studied but exhibit different stability and reactivity profiles.

- Benzyl protections require hydrogenolysis for removal, while acetyl groups are labile under basic conditions, affecting synthetic strategy choices.

Summary Table of Key Preparation Parameters

| Parameter | Description | Typical Conditions | Outcome |

|---|---|---|---|

| Starting Material | D-Glucose or Octa-O-benzylsucrose | Pure or crude | High purity intermediates |

| Protection Reagent | Benzyl chloride (BnCl) | NaH or NaOH base, anhydrous DMF/THF | Tetra-O-benzyl glucose |

| Glycosylation | Methylation at anomeric C1 | Methanol, HCl catalyst, 0–25°C | Methyl β-D-glucopyranoside derivative |

| Purification | Chromatography, crystallization | Hexane/ethyl acetate gradient | >95% purity |

| Alternative Hydrolysis | Catalytic HCl hydrolysis of octa-O-benzylsucrose | 50–60°C, 20–60 min, organic solvent | High yield, chromatography-free |

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the glycosidic linkage using reducing agents such as sodium borohydride.

Substitution: The phenylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of reduced glycosides.

Substitution: Formation of substituted glycosides with different functional groups.

科学研究应用

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Protecting Group Chemistry: Employed in protecting group strategies for multi-step organic synthesis.

Biology:

Enzyme Studies: Utilized in studies involving glycosidases and other carbohydrate-processing enzymes.

Cell Signaling: Investigated for its role in cell signaling pathways involving glycosides.

Medicine:

Drug Development: Explored as a potential scaffold for the development of glycoside-based drugs.

Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.

Industry:

Pharmaceuticals: Used in the production of pharmaceutical intermediates.

Biotechnology: Applied in biotechnological processes involving glycosylation.

作用机制

The mechanism of action of beta-d-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl)- involves its interaction with specific molecular targets such as glycosidases. The compound can inhibit or modulate the activity of these enzymes, affecting various biochemical pathways. The phenylmethyl groups enhance its binding affinity and specificity towards the target enzymes, leading to its biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substitution Pattern and Protecting Groups

Benzyl vs. Acetyl Protections

- Benzyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside (1a): This compound replaces benzyl with acetyl groups. Acetyl protections are labile under basic conditions (e.g., Zemplén deacetylation), whereas benzyl groups require hydrogenolysis or Lewis acids for removal. The acetylated derivative is more polar, with lower thermal stability compared to the fully benzylated analog .

b. Methyl 2,3,4,6-Tetra-O-methyl-β-D-glucopyranoside :

Methyl ethers are smaller and less sterically hindered than benzyl groups, leading to higher solubility in polar solvents. However, methyl groups are more resistant to cleavage, often requiring harsh conditions (e.g., BBr₃), limiting their utility in selective deprotection strategies .

c. Methyl 2,3,4,6-Tetra-O-galloyl-β-D-glucopyranoside :

Unlike benzyl-protected derivatives, this compound is bioactive but synthetically challenging due to steric bulk and sensitivity to oxidation .

Aglycone Variations

a. Ethyl 2,3,4,6-Tetra-O-benzyl-1-thio-β-D-glucopyranoside :

Replacing the methyl aglycone with an ethyl thio group enhances nucleophilicity at the anomeric position, making this compound a superior glycosyl donor in thioglycoside-based glycosylation reactions .

b. Phenyl 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranoside :

This derivative is less volatile than the methyl analog, favoring applications in solid-phase synthesis .

Positional Isomerism and Regioselectivity

a. Methyl 2,3,6-Tri-O-benzyl-α-D-glucopyranoside (8) :

Missing the 4-O-benzyl group, this isomer is more reactive at the C4 hydroxyl. It serves as a precursor for selective glycosylation at C4, unlike the fully protected target compound, which requires prior deprotection .

b. Methyl 4,6-O-Benzylidene-3-O-decanoyl-2-O-octanoyl-α-D-glucopyranoside :

A partially benzylated/acylated derivative with a benzylidene acetal at C4/C4. The acetal directs reactivity to C2 and C3, enabling sequential acylation.

Physicochemical Properties

*Calculated from .

生物活性

Beta-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl)- is a complex glycoside with notable biological activities. This article explores its synthesis, antimicrobial properties, and potential applications in various fields.

Synthesis and Structural Characteristics

The compound is synthesized through a series of glycosylation reactions involving the use of benzyl chloride and sodium hydride. The reaction conditions can significantly affect the regioselectivity and yield of the desired product. The structural formula is represented as follows:

This compound features multiple benzyl protecting groups which influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of methyl glucopyranosides exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

-

Antibacterial Efficacy :

- In a study evaluating the antimicrobial properties of methyl α-D-glucopyranoside ethers, the Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains. The results indicated that these compounds were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with MIC values ranging from 0.02 mM to 0.5 mM .

-

Mechanism of Action :

- The mechanism by which these compounds exert their antibacterial effects may involve disruption of bacterial cell membranes due to their amphiphilic nature. This leads to cell lysis and death, particularly in Gram-positive bacteria where the outer membrane is less protective compared to Gram-negative counterparts .

Comparative Data on Antimicrobial Activity

| Compound | CMC (mmol/L) | MIC (mmol/L) | Bacterial Strain |

|---|---|---|---|

| C10EthMeGlu | 0.277 | 0.5 - 2 | S. aureus |

| C12EthMeGlu | 0.012 | 0.03 - 0.12 | E. faecalis |

| C5EthMeGlu | 35 | >4 | E. coli |

Biological Mechanisms

The biological activity of beta-D-glucopyranoside derivatives can be attributed to their ability to interact with cellular components:

- Cell Membrane Interaction : The amphiphilic nature allows these compounds to integrate into lipid bilayers, leading to increased permeability and potential cell death.

- Enzymatic Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in bacterial metabolism.

Research Findings

Recent research has focused on the catalytic conversion of glucose derivatives into bioactive compounds, including methyl levulinate, which shares structural similarities with beta-D-glucopyranoside derivatives. These transformations highlight the versatility of glucopyranosides in organic synthesis and their potential use as precursors for more complex bioactive molecules .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-β-d-glucopyranoside, and how can intermediates be purified effectively?

- Methodological Answer : The synthesis typically involves sequential benzylation of methyl β-d-glucopyranoside under anhydrous conditions, using benzyl bromide and a strong base (e.g., NaH) in DMF. Key intermediates are purified via column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1 v/v). Monitoring by TLC (Rf ~0.4 in 1:1 hexane/EtOAc) ensures complete benzylation. NMR (¹H and ¹³C) confirms regioselectivity, focusing on benzyl group integration (δ 7.3–7.4 ppm for aromatic protons) .

Q. How does the stability of this compound influence its utility in oligosaccharide synthesis?

- Methodological Answer : The tetra-O-benzyl protection confers exceptional stability against nucleophilic attack and acidic conditions, enabling its use as a glycosyl donor in prolonged reactions. Stability tests under BF₃·Et₂O-mediated glycosylation (0°C to RT) show no decomposition over 24 hours. This allows iterative glycosylations for branched oligosaccharides, confirmed by MALDI-TOF MS .

Q. What spectroscopic techniques are critical for structural validation of intermediates?

- Methodological Answer : High-resolution NMR (600 MHz) is essential. Key signals include:

- Anomeric proton (δ 4.3–4.5 ppm, doublet, J = 7–8 Hz for β-configuration).

- Benzyl ethers (δ 4.5–4.7 ppm, multiplets).

- DEPT-135 distinguishes CH₂ (benzyl methylene) and CH groups. ESI-MS ([M+Na]⁺) provides molecular weight validation .

Advanced Research Questions

Q. How can Dess-Martin periodinane (DMP) be employed to optimize oxidative deprotection of silyl-protected analogs?

- Methodological Answer : DMP selectively oxidizes primary TMS ethers in methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)-α-d-glucopyranoside, generating C-6 alkenoates. A stepwise protocol (DMP in CH₂Cl₂, 0°C, 2 h) prevents over-oxidation. TLC (SiO₂, EtOAc) monitors deprotection (Rf shift from 0.8 to 0.3). Computational DFT studies (B3LYP/6-31G*) corroborate the anomeric effect’s role in regioselectivity .

Q. What computational strategies resolve contradictions in glycosylation reaction outcomes?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 09) model transition states to explain stereochemical anomalies. For example, axial vs. equatorial benzyl group orientation impacts glycosidic bond formation. MD simulations (AMBER) predict solvent effects (e.g., CH₃CN vs. toluene) on reaction kinetics, aligning with experimental yields (70–85%) .

Q. How does superarming via 2-O-benzoyl-3,4,6-tri-O-benzyl protection enhance glycosyl donor reactivity?

- Methodological Answer : Introducing a 2-O-benzoyl group increases donor electrophilicity by destabilizing the oxocarbenium ion intermediate. Comparative studies (¹H NMR kinetics) show a 3-fold rate enhancement in glycosylations versus traditional benzyl-protected donors. X-ray crystallography (e.g., P2₁2₁2₁ space group) confirms steric effects of bulky substituents on glycosidic bond angles .

Q. What are the challenges in synthesizing biomimetic glycosylated macrocycles using this compound?

- Methodological Answer : Steric hindrance from tetra-O-benzyl groups complicates macrocyclization. A "tethering" strategy using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is effective. Pre-functionalization with propargyl ethers at C-6 enables cyclization (yield: 55–60%). Circular dichroism (CD) verifies chiral induction in glycosylated porphyrins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。